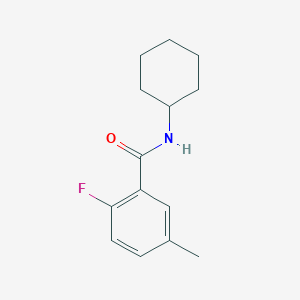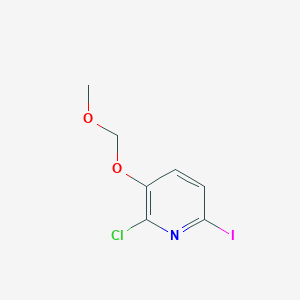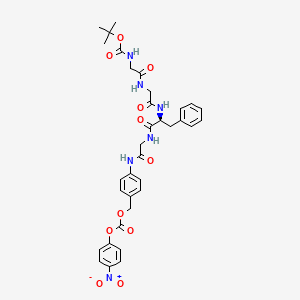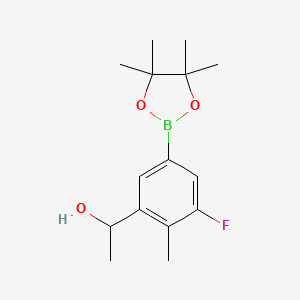
4-Methyl-2-(trifluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethoxy group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group and the nitrile group onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-methyl-2-nitrobenzonitrile, is reacted with a trifluoromethoxy source under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. The use of catalysts and specific reagents can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-Methyl-2-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Methyl-4-(trifluoromethoxy)benzonitrile: Similar structure but with the methyl and trifluoromethoxy groups at different positions.
Uniqueness
4-Methyl-2-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the methyl and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group provides distinct electronic and steric effects compared to other substituents, making this compound valuable in various applications.
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
4-methyl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO/c1-6-2-3-7(5-13)8(4-6)14-9(10,11)12/h2-4H,1H3 |
Clé InChI |
GBNCBMFKGZGOFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C#N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


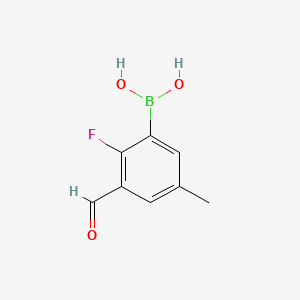
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)

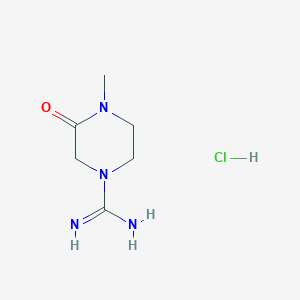
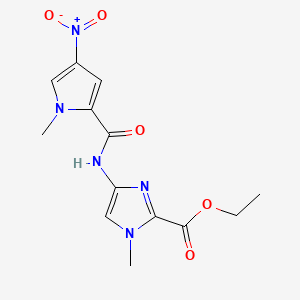
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)

